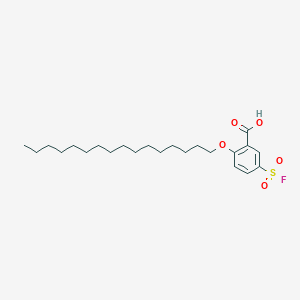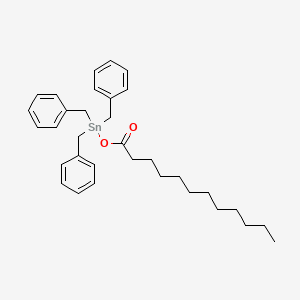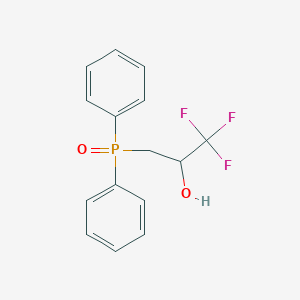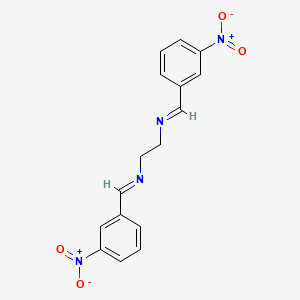
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is a Schiff base derived from the condensation reaction between 3-nitrobenzaldehyde and 1,2-ethanediamine. It is known for its fluorescent properties and has been utilized in various applications, including as a chemosensor for detecting metal ions .
準備方法
Synthetic Routes and Reaction Conditions
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine is synthesized through a straightforward condensation reaction. The reaction involves mixing 3-nitrobenzaldehyde with 1,2-ethanediamine in methanol. The mixture is typically stirred at room temperature, leading to the formation of the Schiff base product in good yield .
Industrial Production Methods
While specific industrial production methods for N1,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine are not extensively documented, the simplicity of its synthesis suggests that it can be produced on a larger scale using similar condensation reactions under controlled conditions.
化学反応の分析
Types of Reactions
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N1,N~2~-bis(3-aminobenzylidene)-1,2-ethanediamine .
科学的研究の応用
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
作用機序
The mechanism by which N1,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine exerts its effects is primarily based on its ability to form complexes with metal ions. The compound’s Schiff base structure allows it to bind selectively to metal ions, leading to changes in its fluorescence properties. This binding can be explained by the formation of a coordination complex between the metal ion and the nitrogen atoms in the Schiff base .
類似化合物との比較
Similar Compounds
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine: Similar structure but with a cyclohexane ring instead of an ethane backbone.
Bis(thiophen-2-yl-methylene)benzene-1,4-diamine: Another Schiff base used for detecting Fe3+ ions.
Uniqueness
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-ethanediamine is unique due to its specific fluorescence properties and its ability to act as a selective chemosensor for metal ions. Its straightforward synthesis and versatility in various applications make it a valuable compound in scientific research .
特性
CAS番号 |
81928-79-2 |
|---|---|
分子式 |
C16H14N4O4 |
分子量 |
326.31 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-N-[2-[(3-nitrophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14N4O4/c21-19(22)15-5-1-3-13(9-15)11-17-7-8-18-12-14-4-2-6-16(10-14)20(23)24/h1-6,9-12H,7-8H2 |
InChIキー |
LCDWIXVPDSNHCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NCCN=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


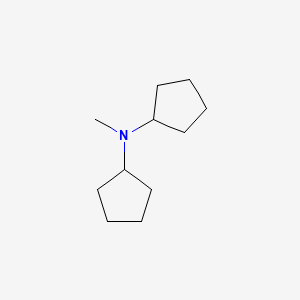

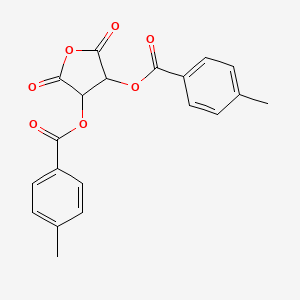
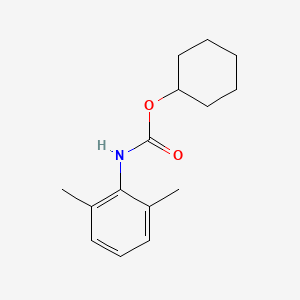
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
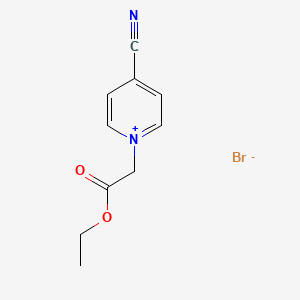
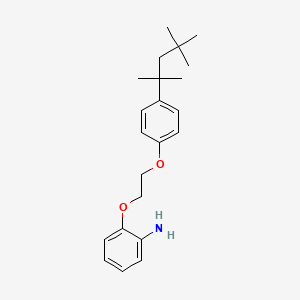
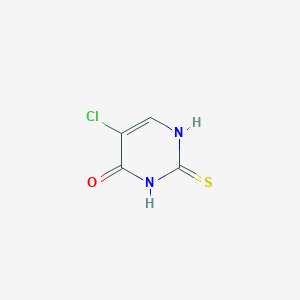
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
